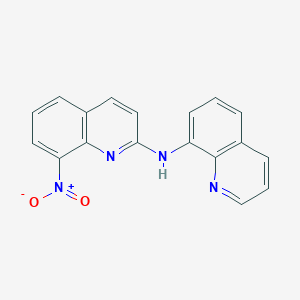

8-nitro-N-quinolin-8-ylquinolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-nitro-N-quinolin-8-ylquinolin-2-amine” is a complex organic compound that contains two quinoline rings, one of which is substituted with a nitro group and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This method can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Generally, nitro groups can participate in various reactions, including reduction to amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques . These could include measurements of melting point, boiling point, solubility, and spectroscopic properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Štefane et al. (2012) described a microwave-assisted nucleophilic substitution reaction for synthesizing a series of 8-amino analogues of nitroxoline, which includes derivatives of 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process showed accelerated reactions under microwave conditions compared to conventional heating (Štefane et al., 2012).

Catalysis and Chemical Reactions

- A study by He et al. (2016) focused on the regioselective nitration of 8-aminoquinoline amides, an integral step in the synthesis of compounds like 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process used Fe(NO3)3·9H2O as a promoter and nitro source (He et al., 2016).

- Jeong et al. (2017) discussed the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, leading to the construction of quinolin-8-ylmethanamine derivatives, which can be related to the study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Jeong et al., 2017).

Complexation and Metal Ion Detection

- Yang et al. (1999) synthesized macrocyclic tetraazacrown ethers containing 8-aminoquinoline sidearms. These ethers could potentially have applications in complexation and detection of metal ions, relevant to the chemistry of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Yang et al., 1999).

Pharmaceutical and Biological Studies

- Saeed et al. (2014) focused on the synthesis and characterization of compounds including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, which is closely related to the structure and study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Saeed et al., 2014).

- Shakir et al. (2015) synthesized metal complexes with Schiff base ligand derived from quinolin-8-amine, indicating potential pharmacological significance and relevance to 8-nitro-N-quinolin-8-ylquinolin-2-amine (Shakir et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-nitro-N-quinolin-8-ylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-22(24)15-8-2-5-13-9-10-16(21-18(13)15)20-14-7-1-4-12-6-3-11-19-17(12)14/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYPEVMXHZJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-nitro-N-quinolin-8-ylquinolin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450546.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)

![6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2450554.png)

![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)